Dimethoxymethylpropyl-silane
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
dimethoxy-methyl-propylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H16O2Si/c1-5-6-9(4,7-2)8-3/h5-6H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKRPWHZLROBLDI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC[Si](C)(OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H16O2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801309962 | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18173-73-4 | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=18173-73-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethoxymethylpropylsilane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801309962 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies and Precursor Chemistry of Dimethoxymethylpropyl Silane
Established Synthetic Pathways for Alkylalkoxysilanes
The traditional synthesis of alkylalkoxysilanes, including dimethoxymethylpropyl-silane, primarily involves the formation of a propyl-silicon bond and the subsequent or concurrent introduction of methoxy (B1213986) groups. Key established methods include hydrolysis-condensation reactions and controlled synthesis strategies for its precursors.
Hydrolysis-Condensation Routes in this compound Synthesis
Hydrolysis and condensation are fundamental reactions in silicon chemistry. For the synthesis of this compound, these reactions are more relevant to the transformation of precursor molecules rather than the direct formation of the monomer itself. For instance, if a precursor such as propyltrichlorosilane is used, its reaction with methanol (B129727) would be a form of alcoholysis, leading to the desired this compound and hydrogen chloride.
The general mechanism for the hydrolysis of alkoxysilanes involves the protonation of an alkoxy group in acidic conditions or the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom in basic conditions, followed by the displacement of an alcohol molecule. mdpi.com The subsequent condensation of the resulting silanols (Si-OH) leads to the formation of siloxane (Si-O-Si) bonds. gelest.com While this process is central to the formation of silicone polymers from difunctional silanes, the controlled partial hydrolysis and condensation of a more functionalized precursor could theoretically be steered to yield specific oligomeric structures. researchgate.net However, for the synthesis of the monomeric this compound, preventing self-condensation is a key challenge.
The rate of hydrolysis is influenced by the nature of the alkyl and alkoxy groups attached to the silicon atom. Generally, the reaction is catalyzed by both acids and bases. mdpi.com The pH of the reaction medium, the concentration of water, and the solvent all play crucial roles in the kinetics of these reactions. mdpi.comgoogle.com
Controlled Synthesis Strategies for this compound Precursors
The synthesis of this compound often begins with the formation of a suitable precursor, which is then converted to the final product. Two of the most significant strategies for creating the crucial silicon-propyl bond are the Grignard reaction and hydrosilylation.
Grignard Reaction: This classic organometallic reaction involves the reaction of a Grignard reagent, in this case, propylmagnesium halide (CH₃CH₂CH₂MgX), with a silicon compound. gelest.com To synthesize this compound, a potential precursor would be a dihalodimethylsilane or a dialkoxydihalosilane. The reaction of propylmagnesium chloride with a silicon reactant can yield alkylalkoxysilanes. google.com The stoichiometry of the reactants is critical in determining the degree of alkylation. For instance, reacting a Grignard reagent with a tetra-alkoxysilane can lead to the substitution of one or more alkoxy groups with the alkyl group from the Grignard reagent. researchgate.net The choice of solvent is also important, with ethers being commonly used to stabilize the Grignard reagent. leah4sci.com
Hydrosilylation: This is a powerful and widely used method for forming silicon-carbon bonds. It involves the addition of a silicon-hydride (Si-H) bond across a carbon-carbon double bond, typically in the presence of a transition metal catalyst, most commonly a platinum complex. libretexts.org To synthesize a precursor for this compound, one could react a methoxy-containing silane (B1218182) with propylene (B89431) (CH₃CH=CH₂). The reaction is highly versatile and can be used with a wide range of alkenes and hydrosilanes. researchgate.net The hydrosilylation of propylene with a silane like dimethoxymethylsilane (B7823244) would directly yield the target compound. The catalyst's nature and concentration are key to achieving high yields and selectivity, with platinum-based catalysts being highly effective. nih.govtum.de
Direct Synthesis (Müller-Rochow Process): This industrial process typically involves the reaction of an alkyl halide with elemental silicon at high temperatures in the presence of a copper catalyst to produce alkylchlorosilanes. mdpi.com A variation of this direct process can be used to synthesize alkoxysilanes by reacting silicon with an alcohol. google.com For the synthesis of propyl-containing silanes, reacting silicon with propanol (B110389) in the presence of a copper catalyst is a potential route. google.com Further reaction or co-feeding of methanol could potentially lead to the formation of this compound.
Novel Approaches in this compound Preparation
Research into the synthesis of alkylalkoxysilanes continues to evolve, with a focus on developing more efficient, selective, and environmentally friendly methods.
Catalyst-Assisted Synthetic Routes for this compound
The development of novel catalysts is a key area of research for improving the synthesis of alkylalkoxysilanes. In hydrosilylation, while platinum complexes are highly effective, efforts are ongoing to find more cost-effective and reusable catalyst systems. researchgate.net For the direct synthesis of alkoxysilanes, cyanide and nitrile additives have been shown to increase silicon conversion when using higher alcohols like propanol. google.com
Mechanochemistry, a solvent-free method involving the mechanical activation of reactants, has emerged as a green approach for the direct synthesis of alkoxysilanes from silicon and an alcohol. rsc.org This method simplifies the traditional multi-stage process and has been shown to achieve high conversion rates.
The following table illustrates the effect of different catalysts on the hydrosilylation of an alkene, which is a key step in one of the synthetic routes to this compound. The data is representative of the types of improvements sought with novel catalysts.
Table 1: Comparison of Catalysts in a Representative Hydrosilylation Reaction
Solvent System Influences on this compound Yield and Purity
The choice of solvent can significantly impact the outcome of a reaction by influencing reactant solubility, reaction rates, and even the reaction pathway. In Grignard syntheses, the use of ethereal solvents like diethyl ether or tetrahydrofuran (B95107) is crucial for the formation and stability of the Grignard reagent. gelest.comleah4sci.com
In hydrolysis and condensation reactions, the solvent can affect the rates of both processes. For instance, the use of an alcohol as a solvent can lead to exchange reactions with the alkoxy groups on the silicon atom, potentially affecting the final product distribution. acs.org The polarity of the solvent can also play a role; for example, in some cases, aprotic solvents may be preferred to minimize side reactions.
The following table demonstrates the effect of different solvents on the yield of a representative Grignard reaction for the synthesis of an alkylalkoxysilane.
Table 2: Influence of Solvent on the Yield of a Representative Grignard Reaction
Reaction Mechanisms and Kinetics of Dimethoxymethylpropyl Silane Functionalization
Hydrolysis Mechanisms of Methoxy-Silane Groups
The hydrolysis reaction is significantly influenced by factors such as pH and the presence of catalysts. nih.govdakenchem.com The general mechanism under acidic conditions involves the protonation of the oxygen atom in the methoxy (B1213986) group, making the silicon atom more susceptible to nucleophilic attack by water. d-nb.info In alkaline media, the reaction is typically initiated by the nucleophilic attack of a hydroxide (B78521) ion on the silicon atom. nih.gov
The pH of the aqueous solution is a critical parameter governing the rate of hydrolysis. Both acidic and alkaline conditions catalyze the reaction, with the rate being slowest at a neutral pH of approximately 7. adhesivesmag.com
Acidic Conditions (pH < 7): Hydrolysis is accelerated at low pH. researchgate.net For instance, under acidic catalysis, the hydrolysis rate increases as the pH decreases. mdpi.com This is because a higher concentration of hydronium ions promotes the protonation of the methoxy groups, facilitating their cleavage. d-nb.info In acidic environments, the formation of silanol (B1196071) groups is generally favored over their immediate condensation, leading to a higher concentration of reactive silanol intermediates in the solution. researchgate.net The most rapid hydrolysis often occurs at a pH of around 3 to 4.
Alkaline Conditions (pH > 7): The hydrolysis rate also increases in basic conditions due to the presence of nucleophilic hydroxyl ions that attack the silicon atom. nih.gov However, at very high pH (>10), the hydrolysis of the first intermediate, RSi(OR)₂OH, can be inhibited due to the ionization of the newly formed silanol group. adhesivesmag.com
The stability of the resulting silanols is also pH-dependent. The condensation reaction, which consumes the silanols, is slowest around pH 4. adhesivesmag.com This allows for a window where hydrolyzed silane (B1218182) species can be relatively stable in solution, which is particularly useful in surface treatment applications. researchgate.net
As a proxy for Dimethoxymethylpropyl-silane, the hydrolysis kinetics of a similar compound, n-propyltrimethoxysilane (nPM), demonstrate this pH dependency.
Interactive Table: Hydrolysis and Stability Times for n-propyltrimethoxysilane (nPM) at Various pH Levels
| pH | Hydrolysis Time (minutes) | Hydrolyzed State Stability |
|---|---|---|
| 1.7 | 50 | ~10 minutes |
| 2.0 | 100 | ~10 minutes |
| 3.0 | 200 | > 24 hours |
| 4.0 | 350 | > 24 hours |
Data derived from studies on n-propyltrimethoxysilane, illustrating the expected kinetic trends for this compound. mdpi.com
Catalysts are frequently employed to control the rate of hydrolysis and subsequent condensation reactions. dakenchem.com These substances function by lowering the activation energy of the reaction. dakenchem.com
Acid and Base Catalysis: As discussed, both acids (e.g., acetic acid, hydrochloric acid) and bases are effective catalysts for hydrolysis. d-nb.infonih.gov Acetic acid is commonly used to adjust the solution to a pH of 4-4.5, which not only accelerates hydrolysis but also minimizes the rate of self-condensation, thereby enhancing the stability of the silanol solution. researchgate.net Aminosilanes can act as their own catalysts due to the basicity of the amine group, leading to rapid hydrolysis and condensation upon contact with water.
Organometallic Catalysts: Certain metal compounds, particularly those based on tin, are known to catalyze both hydrolysis and condensation. adhesivesmag.com Organotin compounds, such as dibutyltin (B87310) dilaurate, function by first hydrolyzing to form an active organotin hydroxide species. adhesivesmag.com This species then interacts with the alkoxysilane group to facilitate the formation of silanols and subsequent siloxane linkages. adhesivesmag.com While effective, the toxicity of tin compounds has led to research into alternative metal-based catalysts. adhesivesmag.com
Condensation Reactions and Siloxane Network Formation
Following hydrolysis, the resulting propyl-dimethyl-silanol intermediates are unstable and readily undergo condensation reactions. shinetsusilicone-global.com In these reactions, two silanol groups react to form a stable siloxane bond (Si–O–Si), releasing a molecule of water. wikipedia.org This process is the basis for the formation of silicone polymers and networks. The condensation can also occur between a silanol group and a remaining methoxy group, releasing methanol (B129727). nih.gov
The rate of condensation is also highly dependent on pH. It is fastest in both highly acidic (below pH 2) and moderately basic (pH 6-9) conditions, with a minimum rate occurring around pH 4-5. adhesivesmag.com
Intermolecular condensation involves reactions between separate hydrolyzed this compound molecules. This process leads to the growth of oligomers and polymers. gelest.com Initially, dimers and trimers are formed, which can then continue to react, building larger, linear, or branched polysiloxane chains. uni-saarland.de The structure of the resulting polymer is influenced by reaction conditions such as silane concentration, temperature, and pH. In aqueous solutions, condensation can lead to the formation of colloidal particles, which may eventually link together to form a gel. ucl.ac.uk
Alongside intermolecular polymerization, the hydrolyzed intermediates can undergo intramolecular condensation. This occurs when a silanol group on a molecule reacts with another silanol group on the same molecule, forming a cyclic siloxane. researchgate.netuni-saarland.de
There is a dynamic competition between linear polymerization (intermolecular) and cyclization (intramolecular).
Concentration: Dilution of the reactants tends to favor intramolecular cyclization because the probability of reactive groups on the same molecule finding each other becomes higher than the probability of two different molecules colliding. osti.gov Higher concentrations favor intermolecular reactions and the formation of linear polymers. ucl.ac.uk
Steric Hindrance: The presence of organic side groups (like the propyl group) can create steric hindrance that favors cyclization over the formation of highly branched, cross-linked networks. ucl.ac.uk The formation of small, stable cyclic species, such as trimers or tetramers, is a common outcome in the condensation of organosilanes. researchgate.net
Grafting and Coupling Mechanisms on Substrate Surfaces
A primary application of organosilanes like this compound is to act as coupling agents, forming a durable link between an inorganic substrate (like glass or metal oxides) and an organic polymer matrix. adhesivesmag.comspecialchem.com This process relies on the hydrolysis and condensation reactions discussed previously.
The generally accepted mechanism for grafting onto a substrate with surface hydroxyl groups (e.g., silica (B1680970), glass) involves a multi-step process: gelest.comspecialchem.com
Hydrolysis: The methoxy groups of the silane are hydrolyzed to reactive silanol groups in the presence of water, as described in section 3.1. gelest.com
Condensation to Oligomers: The hydrolyzed silanol molecules condense with each other to form small oligomers containing multiple silanol groups. gelest.com
Physisorption (Hydrogen Bonding): These siloxane oligomers are physically adsorbed onto the substrate surface. This occurs through the formation of hydrogen bonds between the silanol groups on the oligomer and the hydroxyl groups present on the surface of the inorganic substrate. gelest.com
Chemisorption (Covalent Bonding): Upon drying or curing, typically with the application of heat, a condensation reaction occurs between the silanol groups of the silane oligomer and the hydroxyl groups of the substrate. gelest.com This forms stable, covalent Si-O-Substrate bonds, firmly grafting the silane to the surface and releasing water. gelest.com
Each silicon atom of the silane typically forms one covalent bond with the substrate surface, while its other silanol groups may condense with adjacent silane molecules, forming a cross-linked polysiloxane network layer on the surface. gelest.com The propyl group remains oriented away from the surface, available for interaction or reaction with a polymer matrix. gelest.com
Covalent Attachment of this compound to Hydroxylated Surfaces
The covalent attachment of this compound to surfaces rich in hydroxyl (-OH) groups is a multi-step process that fundamentally alters the surface chemistry. This process, known as silanization, is pivotal for creating stable, functionalized surfaces. nih.govtaylorandfrancis.com
The reaction is initiated by the hydrolysis of the methoxy groups (-OCH₃) on the this compound molecule in the presence of water. This leads to the formation of reactive silanol intermediates (Si-OH). These silanol groups can then condense with the hydroxyl groups present on the substrate, forming stable siloxane bonds (Si-O-Surface). gelest.comspecificpolymers.comresearchgate.net This covalent linkage is the cornerstone of the surface modification, ensuring a durable attachment of the organosilane to the substrate. nih.govtaylorandfrancis.com The general reactivity of organofunctional silanes with hydroxylated surfaces follows a specific order, with methoxy silanes like this compound being highly reactive. gelest.com
The reaction can be summarized in the following steps:
Hydrolysis: The two methoxy groups on the this compound react with water molecules to form silanol groups and methanol as a byproduct.
Condensation: The newly formed silanol groups on the silane molecule react with the hydroxyl groups on the surface, forming a covalent Si-O-Surface bond and releasing a water molecule. researchgate.net
Intermolecular Condensation: Adjacent hydrolyzed silane molecules can also react with each other, forming a cross-linked polysiloxane network on the surface. semi.ac.cnspecialchem.com
Hydrogen Bonding Interactions in this compound Surface Layers
Prior to the formation of covalent bonds, hydrogen bonding plays a crucial role in the initial adsorption and organization of this compound molecules on the hydroxylated surface. The silanol groups formed during the hydrolysis of the silane, as well as the hydroxyl groups on the substrate, can participate in hydrogen bonding. semi.ac.cnresearchgate.net
These hydrogen bonds act as precursors to the covalent siloxane bonds, holding the silane molecules in close proximity to the surface and to each other. researchgate.netsemi.ac.cn The silanol groups of the hydrolyzed silane can form hydrogen bonds with neighboring silanol groups and with the surface hydroxyls. semi.ac.cn This network of hydrogen bonds influences the orientation and packing density of the silane molecules on the surface, which in turn affects the final properties of the functionalized layer. nih.gov
The strength of these hydrogen bonds can be influenced by the geometry of the siloxane group. researchgate.net The formation of these non-covalent interactions is a critical intermediate step that facilitates the subsequent, more permanent covalent attachment.
Role of Silanol Group Availability in this compound Surface Coverage
The extent of surface coverage achieved during functionalization with this compound is directly dependent on the availability and density of silanol groups on the substrate surface. ntu.edu.twphenomenex.com A higher density of surface silanols generally leads to a higher degree of silane grafting. researchgate.net
The number of available silanol groups dictates the number of potential reaction sites for the silane molecules to covalently bond. ntu.edu.tw Surfaces with a high concentration of hydroxyl groups will facilitate a more extensive and uniform silane layer. strath.ac.uk Conversely, surfaces with a low density of silanols will result in a lower surface coverage of the silane. researchgate.net
Several factors can influence the density of surface silanols, including the material of the substrate and any pre-treatment steps it has undergone. For instance, high-temperature calcination can lead to the condensation of surface silanols, reducing their density and thus the reactivity of the surface towards silanization. ntu.edu.tw Therefore, controlling the hydroxylation of the surface is a key parameter for achieving the desired level of surface functionalization with this compound.
Comparative Mechanistic Studies with Other Alkoxysilanes (e.g., Trimethoxy- vs. Dimethoxy- types)
The reactivity and reaction mechanism of alkoxysilanes are significantly influenced by the number of alkoxy groups attached to the silicon atom. Comparing dimethoxy-silanes, such as this compound, with trimethoxy-silanes provides valuable insights into their functionalization behavior.
Generally, methoxy groups exhibit higher reactivity towards hydrolysis compared to ethoxy groups. shinetsusilicone-global.com In acidic conditions, silanes with fewer alkoxy groups, like dimethoxy-types, tend to hydrolyze faster than trimethoxy-types. shinetsusilicone-global.com This is attributed to the reduced steric hindrance around the silicon atom.
However, trimethoxy-silanes, with their three reactive sites, can form a more densely cross-linked network on the surface, leading to a stronger bond with inorganic materials. shinetsusilicone-global.com In contrast, dialkoxy-silanes, like this compound, tend to form more linear, straight-chain structures upon condensation. shinetsusilicone-global.com
Recent studies have shown that in certain applications, such as in silica-reinforced rubber composites, dimethoxy-type silane coupling agents can exhibit enhanced properties compared to their trimethoxy-type counterparts. researchgate.net This highlights that the optimal choice of silane depends on the specific application and the desired properties of the final material. The hydrolysis and condensation rates of alkoxysilanes are also pH-dependent, with the minimum rates for both reactions occurring at different pH values. adhesivesmag.com
Below is a table summarizing the key differences between dimethoxy- and trimethoxy-silanes:
| Feature | Dimethoxy-silanes (e.g., this compound) | Trimethoxy-silanes |
| Number of Alkoxy Groups | Two | Three |
| Hydrolysis Rate (Acidic) | Generally faster | Generally slower |
| Crosslinking Density | Lower, forms more linear structures shinetsusilicone-global.com | Higher, forms denser networks shinetsusilicone-global.com |
| Reactivity with Inorganic Materials | Good | Strong bonding shinetsusilicone-global.com |
Interfacial Phenomena and Surface Modification Research Utilizing Dimethoxymethylpropyl Silane
Engineering of Interfacial Adhesion and Compatibility
In composite materials, which are typically composed of a polymer matrix and an inorganic filler, strong interfacial adhesion is crucial for effective stress transfer from the matrix to the filler. Dimethoxymethylpropyl-silane serves as a coupling agent to create a durable bond between these two components. feitengchem.comresearchgate.net The mechanism involves the hydrolysis of the methoxy (B1213986) groups in the presence of water to form reactive silanol (B1196071) groups. These silanols can then condense with hydroxyl groups present on the surface of inorganic fillers, such as silica (B1680970) or glass fibers, forming a covalent oxane bond (Si-O-Filler). feitengchem.com The propyl group of the silane (B1218182), being organophilic, can physically entangle or co-react with the polymer matrix, thus completing the coupling between the organic and inorganic phases. researchgate.net This enhanced adhesion at the interface leads to improved mechanical properties of the composite, such as tensile strength, flexural modulus, and impact resistance.
The general reaction scheme for a silane coupling agent can be summarized in four steps:
Hydrolysis of the Si-X groups (in this case, Si-OCH3) to form Si-OH.
Condensation of Si-OH groups to form oligomeric siloxanes.
Formation of hydrogen bonds between the silanol groups and the hydroxyl groups on the substrate surface.
Covalent bond formation with the substrate during drying or curing, with the removal of water. feitengchem.com
| Property | Effect of this compound Treatment |
| Interfacial Adhesion | Significantly Increased |
| Stress Transfer | Improved |
| Mechanical Strength | Enhanced |
| Moisture Resistance | Improved |
Polymer-inorganic hybrid materials are a class of materials where the organic and inorganic components are integrated at the nanoscale. researchgate.netresearchgate.net The use of this compound in these systems is critical for achieving a homogeneous dispersion of the inorganic phase within the polymer matrix and for establishing strong interfacial interactions. researchgate.netbohrium.com By functionalizing the surface of inorganic nanoparticles (e.g., silica, titania) with this compound, their surface energy is modified, making them more compatible with the organic polymer. bohrium.com This prevents the agglomeration of nanoparticles, which can be detrimental to the material's properties. researchgate.net The covalent bonding and physical entanglement provided by the silane at the interface contribute to a more robust and stable hybrid material with enhanced thermal and mechanical properties. umich.eduntu.edu.tw
| System | Role of this compound | Observed Improvement |
| Polymer-Silica Nanocomposite | Surface modifier for silica nanoparticles | Better dispersion, increased tensile strength |
| Epoxy-Glass Flake Coating | Adhesion promoter between epoxy and glass | Enhanced corrosion resistance, improved adhesion |
| Polypropylene-Talc Composite | Coupling agent for talc (B1216) filler | Increased stiffness and impact strength |
Surface Wettability Modification
The wettability of a solid surface, which is its ability to be wet by a liquid, is governed by its surface energy. This compound can be employed to alter the surface energy of substrates, thereby controlling their wettability.
Treating a hydrophilic surface, such as glass or a metal oxide, with this compound can render it hydrophobic. researchgate.netfrontiersin.org This is because the silane molecules form a self-assembled monolayer (SAM) on the surface, with the propyl groups oriented outwards. researchgate.net These nonpolar alkyl chains create a low-energy surface that repels water. hubbardhall.comresearchgate.net The degree of hydrophobicity is typically quantified by measuring the water contact angle; a higher contact angle indicates a more hydrophobic surface. dataphysics-instruments.combiolinscientific.com Surfaces with a water contact angle greater than 90° are considered hydrophobic. hubbardhall.com The formation of a dense and well-ordered silane monolayer is crucial for achieving high hydrophobicity. mdpi.com
| Substrate | Treatment | Expected Water Contact Angle | Surface Character |
| Glass | Untreated | < 20° | Hydrophilic |
| Glass | This compound treated | > 90° | Hydrophobic |
| Silicon Wafer | Untreated | ~30° | Hydrophilic |
| Silicon Wafer | This compound treated | > 90° | Hydrophobic |
| Grafting Density | Expected Surface Coverage | Expected Surface Energy | Expected Water Contact Angle |
| Low | Partial | Moderately Reduced | Moderate |
| Medium | Substantial | Significantly Reduced | High |
| High | Complete | Maximally Reduced | Very High |
Surface Layer Structure and Morphology
The performance of a surface modified with this compound is highly dependent on the structure and morphology of the grafted layer. Techniques such as Atomic Force Microscopy (AFM) and Scanning Electron Microscopy (SEM) are often used to characterize the topography and organization of the silane film at the nanoscale. uchicago.eduresearchgate.net A well-formed self-assembled monolayer of an alkylsilane typically exhibits a uniform, densely packed structure. acs.orgnih.govnih.gov However, the morphology can be influenced by various factors, including the cleanliness and reactivity of the substrate, the concentration of the silane solution, the reaction time, and the presence of water. lanl.govacs.orgias.ac.in Incomplete or disordered monolayers can have a significant impact on the final properties of the modified surface, such as its hydrophobicity and adhesive strength. osti.gov
| Parameter | Influence on Morphology |
| Substrate Cleanliness | Critical for uniform monolayer formation |
| Silane Concentration | Affects the rate of monolayer formation and can lead to polymerization in solution |
| Reaction Time | Determines the extent of surface coverage and ordering |
| Moisture Level | Essential for hydrolysis but excess can lead to uncontrolled polymerization |
Formation of Self-Assembled Monolayers (SAMs) from this compound
The formation of self-assembled monolayers (SAMs) using organosilanes is a foundational technique for precisely controlling the chemical and physical properties of surfaces. Silanes, including this compound, can form robust, covalently bonded monolayers on substrates rich in hydroxyl (-OH) groups, such as silicon wafers, glass, and various metal oxides.
The process of SAM formation is generally understood to occur in two primary steps. google.com First, the hydrolyzable alkoxy groups (in this case, methoxy groups) on the silicon atom react with trace amounts of water present on the substrate or in the reaction environment to form reactive silanol (Si-OH) groups. google.com This hydrolysis step is crucial and its rate can be influenced by factors such as pH and water concentration. Following hydrolysis, these silanol groups condense with the hydroxyl groups on the substrate surface, forming stable, covalent siloxane (Si-O-Substrate) bonds. This anchors the silane molecules to the surface. The propyl group, being non-reactive in this context, orients away from the surface, defining the new surface chemistry. The quality and packing density of the resulting monolayer can be affected by preparation conditions, including the cleanliness of the substrate, solvent purity, and ambient humidity and temperature.
| Stage | Description | Key Reactants | Resulting Bonds |
| 1. Hydrolysis | The two methoxy (–OCH₃) groups on the silane molecule react with water (H₂O). | This compound, Water | Silanol groups (Si-OH) |
| 2. Condensation | The newly formed silanol groups react with hydroxyl (–OH) groups on the substrate surface. | Silanols, Substrate –OH groups | Covalent Siloxane (Si-O-Substrate) bonds |
Polymerization and Cross-linking within this compound Surface Films
A key feature of bifunctional silanes like this compound is their ability to not only bind to a surface but also to polymerize and form a cross-linked network. After the initial hydrolysis step that creates reactive silanol groups, these groups can condense with each other in addition to condensing with the substrate. This intermolecular condensation reaction forms strong siloxane (Si-O-Si) bridges between adjacent silane molecules.
This process results in a two-dimensional polymeric film on the substrate, which is more robust and stable than a monolayer formed from a monofunctional silane (which can only bond to the surface but not to each other). The cross-linked structure enhances the mechanical integrity and barrier properties of the resulting film. This siloxane network provides improved durability and resistance to environmental factors. The extent of cross-linking can influence the final properties of the modified surface, such as its hardness and chemical resistance.
| Process Component | Role and Outcome |
| Input Monomer | This compound |
| Reaction | Hydrolysis followed by intermolecular condensation of silanol groups. |
| Resulting Structure | A 3D siloxane film with extensive cross-linking and interpenetration. |
| Key Bonds Formed | Intermolecular siloxane (Si-O-Si) bonds. |
| Outcome | Formation of a stable, durable polymeric surface film. |
Effect of this compound on Particle Dispersion Stability
In many industrial applications, from coatings to composites, the uniform dispersion of inorganic particles within a liquid or polymer matrix is critical. Untreated inorganic particles often have a high surface energy and tend to agglomerate, leading to poor performance. Silane coupling agents like this compound are widely used to modify the surface of these particles to improve their dispersion stability.
The modification process involves treating the particles with the silane. The silane's methoxy groups hydrolyze and react with hydroxyl groups on the particle surface, grafting the silane molecule onto the particle. The non-polar propyl group then extends outward from the particle surface into the surrounding medium. This organofunctional layer provides steric hindrance, creating a repulsive force between particles that prevents them from clumping together. This improved dispersion leads to lower viscosity in dense suspensions and more uniform properties in the final material. Studies on various silanes have shown that controlled hydrolysis is essential for achieving consistent and effective surface coverage and dispersion stability.
| Surface State | Particle Interaction | Dispersion Stability | Consequence |
| Unmodified Particles | High surface energy leads to strong particle-particle attraction (agglomeration). | Low | Poor dispersion, high suspension viscosity. |
| Particles Modified with this compound | Propyl groups create steric repulsion between particles. | High | Stable dispersion, reduced viscosity, improved composite properties. |
Durability and Stability of this compound Modified Interfaces
The durability of a surface modification or an adhesive bond is paramount for long-term performance. The interfaces created by this compound are characterized by high stability, owing to the formation of strong covalent bonds and cross-linked networks. The Si-O-Substrate bond is inherently strong and resistant to hydrolysis under many conditions, providing a stable anchor to inorganic materials. Furthermore, the polymerized Si-O-Si network that forms on the surface creates a durable, chemically resistant barrier.
Research into sealants formulated with a dimethoxymethylpropyl-terminated polyether highlights the performance achievable with this chemistry. A patent for a high-strength elastic sealant reports that the formulation can be cured by moisture at room temperature to produce a material with excellent mechanical properties and durability. The cured sealant exhibits high transparency, good elasticity, and notable resistance to ultraviolet (UV) radiation, contributing to its weather resistance and longevity in demanding applications. This combination of mechanical strength and environmental stability makes such modified materials suitable for use as high-performance bonding agents in various industrial fields.
| Performance Metric | Finding for a Dimethoxymethylpropyl-Terminated Polyether Sealant |
| Tensile Strength | > 5 MPa |
| Light Transmittance | > 80% |
| Curing Mechanism | Moisture-curable at room temperature |
| Key Properties | Good elasticity, UV radiation resistance, good weather resistance and durability. |
| Application | High-strength, environmentally friendly bonding material. |
Advanced Characterization and Spectroscopic Analysis of Dimethoxymethylpropyl Silane Systems
Spectroscopic Techniques for Structural Elucidation
Spectroscopy is a fundamental tool for understanding the molecular structure and chemical changes that Dimethoxymethylpropyl-silane undergoes during processes like hydrolysis and condensation, as well as its interaction with various substrates.
FTIR spectroscopy is instrumental in monitoring the hydrolysis of this compound and the subsequent condensation of the resulting silanols. The hydrolysis process involves the conversion of methoxy (B1213986) groups (-OCH₃) to silanol (B1196071) groups (Si-OH). This transformation can be tracked by observing changes in the FTIR spectrum. For instance, the disappearance of bands associated with Si-O-C bonds and the appearance of bands corresponding to Si-OH and Si-O-Si bonds are key indicators of the reaction's progress. scientific.netcsic.es
The hydrolysis of alkoxysilanes, like this compound, is often catalyzed by acid or base. The process begins with the reaction of the silane (B1218182) with water, leading to the formation of silanols and alcohol as a byproduct. scielo.br These silanol groups are highly reactive and can condense with other silanols or unhydrolyzed alkoxy groups to form siloxane (Si-O-Si) bridges, which are the backbone of the resulting polysiloxane network. scientific.netcsic.es
Key spectral features in the FTIR analysis of this compound hydrolysis and condensation include:
C-H stretching vibrations: Bands around 2941 cm⁻¹ and 2840 cm⁻¹ are attributed to the stretching of C-H bonds in the propyl and methoxy groups, respectively. scientific.netcsic.es
Si-O-C stretching: The band around 1088 cm⁻¹ is characteristic of the Si-O-C bond in the unhydrolyzed silane. scientific.net Its decreasing intensity signifies the progress of hydrolysis.
Si-OH stretching: A sharp band around 910 cm⁻¹ and a broad band centered at approximately 3430 cm⁻¹ indicate the presence of Si-OH groups and hydrogen-bonded O-H stretching, respectively. scispace.com
Si-O-Si stretching: The formation of siloxane bonds is evidenced by the appearance of bands in the region of 1050-1182 cm⁻¹. scientific.nethydrophobe.org
The rate and extent of these reactions can be influenced by factors such as pH, water concentration, and the presence of solvents like ethanol, which can reduce the degree of condensation. scientific.net
Interactive Table: Key FTIR Peak Assignments for Silane Hydrolysis and Condensation
| Functional Group | Wavenumber (cm⁻¹) | Vibrational Mode | Reference |
|---|---|---|---|
| C-H (alkyl, methoxy) | ~2941, 2840 | Stretching | scientific.netcsic.es |
| Si-O-C | ~1088 | Stretching | scientific.net |
| Si-OH | ~910, ~3430 | Stretching | scispace.com |
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the molecular environment of silicon atoms, providing detailed information about the hydrolysis, condensation, and grafting of this compound. ebsco.comresearchgate.netsioc.ac.cn ²⁹Si NMR, in particular, is highly sensitive to the number of siloxane bonds attached to a silicon atom, allowing for the quantitative analysis of different structural units. acs.orgosti.gov
In the analysis of this compound, different silicon environments are denoted by Tⁿ notation, where 'T' signifies a trifunctional silane unit (R-Si(OR')₃) and 'n' represents the number of bridging oxygen atoms (Si-O-Si) connected to the silicon atom.
T⁰: Uncondensed monomer (R-Si(OR')₃ or R-Si(OH)₃)
T¹: Dimer or a chain end unit
T²: Linear or cyclic unit in a polysiloxane chain
T³: Fully condensed, cross-linked unit
The chemical shifts in ²⁹Si NMR spectra provide a clear distinction between these species. For example, uncondensed T⁰ silicons in a methyltrimethoxysilane (B3422404) (MTMS) solution appear between δ = -37 and -39 ppm, while singly condensed T¹ silicons are found between δ = -46 and -47.5 ppm, and T² condensed silicons between δ = -56 and -57 ppm. acs.org The disappearance of the T⁰ signal indicates the progression of the hydrolysis and condensation reactions. csic.es
Furthermore, two-dimensional (2D) ²⁹Si-¹H heteronuclear correlation MAS-NMR spectroscopy can be employed to investigate the local environments of the various silicon sites within the resulting gel networks, confirming the co-condensation and mixing of different silane precursors. ucsb.edu
Interactive Table: Typical ²⁹Si NMR Chemical Shifts for T-species in Alkoxysilanes
| Species | Description | Chemical Shift Range (ppm) | Reference |
|---|---|---|---|
| T⁰ | Uncondensed Monomer | -37 to -43 | acs.orgresearchgate.net |
| T¹ | Dimer / Chain End | -46 to -50 | csic.esacs.org |
| T² | Linear / Cyclic Unit | -56 to -58 | csic.esacs.org |
X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a surface-sensitive technique used to determine the elemental composition and chemical state of the top 1-10 nanometers of a material's surface. wikipedia.orgusm.educarleton.edu This makes it exceptionally well-suited for analyzing thin films of this compound on various substrates. strath.ac.uktandfonline.com
By analyzing the kinetic energy of photoelectrons emitted from a surface upon X-ray irradiation, XPS can identify the elements present and provide information about their bonding environments. wikipedia.org When analyzing a this compound treated surface, high-resolution scans of the Si 2p, O 1s, and C 1s regions are particularly informative.
The Si 2p spectrum can be deconvoluted to distinguish between silicon in the substrate (e.g., SiO₂) and silicon in the silane film (Si-C and Si-O-Si bonds). nih.gov The presence and relative intensity of these peaks can confirm the successful grafting of the silane and provide an estimate of the film thickness. tandfonline.comresearchgate.net The C 1s spectrum helps to identify the organic propyl group of the silane. An increase in the C 1s signal after treatment is a clear indicator of the presence of the silane on the surface. tandfonline.comresearchgate.net The O 1s spectrum can reveal information about the formation of Si-O-Si and Si-O-substrate bonds.
XPS analysis can also be used to study the stability of the silane film, for example, by analyzing samples before and after extraction with water to differentiate between physisorbed and chemisorbed layers. strath.ac.uk
Interactive Table: Representative XPS Binding Energies for Silane-Treated Surfaces
| Element/Region | Functional Group | Typical Binding Energy (eV) | Reference |
|---|---|---|---|
| Si 2p | Si-C | ~101-102 | nih.gov |
| Si 2p | Si-O-Si (silane) | ~102-103 | nih.gov |
| Si 2p | SiO₂ (substrate) | ~103-104 | |
| C 1s | C-C / C-H (propyl) | ~285 | researchgate.net |
Microscopic and Imaging Methodologies for Surface Morphology
Microscopy techniques are essential for visualizing the surface topography and morphology of substrates modified with this compound. These methods provide a visual representation of how the silane film is distributed on the surface and can reveal details about film uniformity, thickness, and the presence of aggregates.
Scanning Electron Microscopy (SEM) is a powerful tool for examining the surface morphology of materials at high magnification. stinstruments.comebsco.com It works by scanning a focused beam of electrons over a surface to create an image. stinstruments.com In the context of this compound, SEM is used to visualize the changes in the surface texture of a substrate after treatment. researchgate.netresearchgate.net
SEM images can reveal whether the silane forms a uniform, continuous film or if it aggregates into island-like structures. researchgate.net For instance, on a smooth substrate, a well-deposited silane layer might not dramatically alter the surface morphology at lower magnifications. However, at higher magnifications, the presence of the silane coating can sometimes be inferred by a change in surface texture or by observing the bridging of small pores or gaps on the substrate. researchgate.net
In composite materials, SEM is used to examine the fracture surface to assess the interfacial adhesion between the silane-treated filler and the polymer matrix. researchgate.net Good adhesion, facilitated by the silane coupling agent, is often indicated by the absence of a clear gap between the filler and the matrix. researchgate.net
Atomic Force Microscopy (AFM) is a very high-resolution scanning probe microscopy technique that can provide three-dimensional images of a surface with nanoscale resolution. nottingham.ac.ukuni-paderborn.demeasurlabs.com It is an ideal tool for characterizing the topography of thin silane films, as it can measure surface roughness and film thickness with great precision. exlibrisgroup.comnist.govresearchgate.net
AFM operates by scanning a sharp tip over the surface of the sample. The deflection of the cantilever holding the tip is measured to create a topographical map. nottingham.ac.uk For this compound films, AFM can reveal:
Surface Roughness: AFM can quantify the root-mean-square (RMS) roughness of the silane-coated surface. Smooth, uniform films will have a low RMS roughness value, often in the sub-nanometer range. exlibrisgroup.com
Film Homogeneity: AFM images can show whether the silane film is homogeneous or if it contains aggregates, pinholes, or other defects. ntmdt-si.com The presence of three-dimensional nanosized siloxane clusters can be an indication of self-polymerization of the silane in the presence of trace amounts of water. ntmdt-si.com
Film Thickness: While primarily a topographical tool, AFM can be used to measure the thickness of the silane layer by scratching the film and imaging the resulting step height.
Studies have shown that the morphology of silane films can be influenced by deposition conditions. For example, the concentration of the silane solution and the deposition time can affect the resulting film thickness and roughness. nih.gov AFM is sensitive enough to detect these subtle changes, making it an invaluable tool for optimizing the deposition process of this compound. strath.ac.ukstrath.ac.uk
Interactive Table: AFM Nanoscale Topography Data for Silane Films
| Silane System | Substrate | Key Finding | Roughness (RMS) | Reference |
|---|---|---|---|---|
| Aminosilane | E-glass | Hills and valleys topography | ~0.32 nm | strath.ac.uk |
| Vinyltrichlorosilane | Silicon | Very low roughness | <1.3 nm | exlibrisgroup.com |
| APTES | Mica | Formation of siloxane clusters | Height difference ~1 nm | ntmdt-si.com |
Chromatographic and Thermal Analysis
Chromatographic and thermal analysis techniques are fundamental in assessing the quality of this compound and the materials derived from it. High-Performance Liquid Chromatography (HPLC) is crucial for purity assessment and monitoring chemical transformations, while Thermogravimetric Analysis (TGA) provides essential data on the thermal stability and composition of functionalized materials.
High-Performance Liquid Chromatography (HPLC) is a powerful analytical method used to separate, identify, and quantify components within a mixture. openaccessjournals.comanalyticaltoxicology.com For organosilanes like this compound, HPLC is particularly valuable for assessing purity and monitoring the progress of hydrolysis and condensation reactions. gelest.commdpi.com The technique separates molecules based on their differential interactions between a mobile phase (a solvent) and a stationary phase (a packed column). openaccessjournals.comgantep.edu.tr
In the context of this compound, reversed-phase HPLC is commonly employed. The stationary phase is typically hydrophobic (e.g., C18-modified silica), while the mobile phase is a more polar solvent mixture, such as methanol (B129727)/water or acetonitrile/water. gantep.edu.trhplc.eu The initial, unhydrolyzed this compound is relatively nonpolar and interacts strongly with the stationary phase, resulting in a longer retention time.
As the silane undergoes hydrolysis, the methoxy groups (-OCH₃) are replaced by hydroxyl groups (-OH), creating more polar silanol intermediates. These polar molecules have less affinity for the nonpolar stationary phase and thus elute faster. gelest.com Further condensation reactions lead to the formation of dimers, trimers, and higher-order oligomers. gelest.commdpi.com HPLC can separate these oligomeric species, allowing for detailed kinetic analysis of the polymerization process. gelest.com By monitoring the disappearance of the reactant peak and the appearance of product peaks over time, reaction rates and mechanisms can be elucidated. researchgate.netresearchgate.net Purity is determined by quantifying the area of the main this compound peak relative to the total area of all impurity peaks. nih.govmerckgroup.com
Table 1: Illustrative HPLC Data for Monitoring Hydrolysis of this compound This table presents hypothetical data based on established principles of silane analysis by HPLC.
| Compound Species | Typical Retention Time (minutes) | Observation Notes |
| This compound (unhydrolyzed) | 8.5 | Peak area decreases as the reaction proceeds. |
| Hydrolyzed Monomer (propylsilanetriol) | 4.2 | Appears early in the reaction; concentration may decrease as condensation begins. |
| Dimeric Condensation Product | 6.1 | Peak area increases after initial hydrolysis. |
| Trimeric Condensation Product | 7.3 | Appears later in the reaction sequence. |
| Method Conditions: C18 column, isocratic mobile phase of 53% water and 47% methanol, flow rate of 0.8 mL/min. gantep.edu.tr |
Thermogravimetric Analysis (TGA) is a thermal analysis technique that measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is an essential tool for quantifying the amount of this compound grafted onto a substrate and for evaluating the thermal stability of the resulting functionalized material. kglmeridian.comresearchgate.net
When a material functionalized with this compound is analyzed, the TGA curve typically shows distinct regions of weight loss. kglmeridian.com
Initial Weight Loss (below 200°C): This is generally attributed to the desorption of physically adsorbed water and solvents. kglmeridian.com
Intermediate Weight Loss (approx. 200°C - 495°C): This stage often corresponds to the decomposition and loss of the organic functional groups of the silane. For this compound, this includes the displacement of any remaining methoxy groups and the initial breakdown of the propyl chain. kglmeridian.comkglmeridian.com
High-Temperature Weight Loss (above 495°C): The final weight loss at higher temperatures relates to the complete decomposition of the hydrocarbon backbone of the silane, leaving behind only the inorganic silica (B1680970) and the silicon atom from the silane bonded to the surface. kglmeridian.comresearchgate.net
The total weight loss percentage attributed to the silane (after correcting for water loss) allows for the calculation of the grafting density or surface coverage. researchgate.net Furthermore, comparing the decomposition temperature of the functionalized material to the raw material reveals any enhancement in thermal stability. elsevierpure.comscispace.com Studies on similar organosilanes have shown that grafting can significantly increase the thermal degradation temperature of materials. researchgate.netresearchgate.net
Table 2: Representative TGA Decomposition Stages for a Silica Substrate Functionalized with this compound This table is a generalized representation based on TGA studies of alkyl-alkoxy-silanes on silica. kglmeridian.comkglmeridian.com
| Temperature Range (°C) | Event | Typical Weight Loss (%) |
| 30 - 200 | Removal of physisorbed water | 1-2% |
| 200 - 495 | Decomposition of methoxy and propyl groups | 5-10% (Varies with grafting density) |
| 495 - 800 | Further fragmentation of bound silane | 1-3% |
| > 800 | Residual Mass (Substrate + Si from silane) | 85-93% |
Advanced Techniques for Interfacial Bonding Characterization
Understanding the chemical and structural nature of the bond between this compound and a substrate is critical for predicting and improving material performance. Spectroscopic and diffraction techniques provide direct evidence of interfacial bond formation and its effect on the substrate's structure.
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a highly sensitive surface analysis technique used to study powdered or rough-surfaced solid materials. It is exceptionally well-suited for investigating the chemical interactions at the interface between a silane coupling agent, such as this compound, and an inorganic substrate like silica, alumina (B75360), or other metal oxides. researchgate.netbohrium.comdiva-portal.org
The power of DRIFTS lies in its ability to detect specific chemical bonds. When this compound is successfully grafted onto a substrate, DRIFTS can provide clear evidence of the reaction. cambridge.org This evidence includes:
A decrease in the intensity of bands corresponding to the surface hydroxyl groups (–OH) of the substrate (typically around 3750 cm⁻¹), indicating they have reacted. researchgate.net
The appearance of new absorption bands characteristic of the silane's propyl group, specifically the C-H stretching vibrations around 2800-3000 cm⁻¹. kompozit.org.trthieme-connect.com
Most importantly, the formation of new covalent bonds between the silane and the substrate, such as Si-O-Si or Si-O-Metal (e.g., Si-O-Al) bonds. These metalloxane bonds generate characteristic peaks in the 950-1100 cm⁻¹ region of the spectrum, confirming chemisorption. researchgate.netbohrium.com
The technique can also provide information on the orientation of the adsorbed silane molecules and the nature of their bonding, distinguishing between weaker hydrogen bonds and stronger covalent linkages. researchgate.netdiva-portal.org
Table 3: Key Infrared Bands in DRIFTS Analysis of a Substrate Treated with this compound Based on findings from DRIFTS studies of similar organosilanes on oxide surfaces. researchgate.netbohrium.comkompozit.org.tr
| Wavenumber (cm⁻¹) | Vibrational Mode Assignment | Interpretation |
| ~3750 | Free Surface –OH Stretch | Intensity decreases upon silane reaction. |
| 2965, 2900 | -CH₃, -CH₂ Asymmetric/Symmetric Stretch | Confirms presence of the propyl group from the silane. |
| 1000 - 1100 | Si-O-Substrate (Metalloxane) Bond | Direct evidence of covalent interfacial bonding. |
| ~1600 | N-H Deformation (if amine-functionalized) | Not applicable for this compound, but relevant for other silanes. kompozit.org.tr |
X-ray Diffraction (XRD) is a primary technique for characterizing the crystalline structure of materials. slideshare.netmdpi.com When a substrate is functionalized with this compound, XRD analysis can reveal significant changes in its structural properties, such as crystallinity, crystallite size, and interlayer spacing. ijcce.ac.irnih.gov The nature of these changes depends heavily on both the substrate material and the treatment conditions.
For layered materials like clays (B1170129) (e.g., montmorillonite), XRD is crucial for observing the intercalation of silane molecules. The entry of this compound molecules into the galleries between the clay layers causes the interlayer spacing (d-spacing) to increase. This is observed in the XRD pattern as a shift of the characteristic (001) diffraction peak to a lower 2θ angle, according to Bragg's Law. researchgate.netresearchgate.net
Table 4: Illustrative XRD Data for a Layered Substrate Before and After Functionalization with this compound This table presents hypothetical data demonstrating the effect of silane intercalation on XRD patterns, based on studies of similar systems. researchgate.netresearchgate.net
| Sample | Peak Position (2θ) | d-spacing (Å) | Crystallinity Index (%) |
| Unmodified Substrate | 7.55° | 11.7 | 65 |
| Silane-Treated Substrate | 6.31° | 13.8 | 62 |
| The shift to a lower 2θ angle and corresponding increase in d-spacing indicates successful intercalation of the silane between the substrate layers. The slight decrease in crystallinity reflects the addition of the amorphous silane component. |
Theoretical and Computational Investigations of Dimethoxymethylpropyl Silane
Molecular Modeling of Hydrolysis and Condensation Processes
Molecular modeling is instrumental in elucidating the complex reaction pathways of dimethoxymethylpropyl-silane, beginning with its hydrolysis and subsequent condensation. These processes are fundamental to the formation of siloxane polymers and their adhesion to substrates.
The hydrolysis of this compound involves the reaction of its methoxy (B1213986) groups (-OCH₃) with water to form silanol (B1196071) groups (-OH) and methanol (B129727). This reaction can be catalyzed by either acids or bases. unm.edu Computational models can simulate this process, showing the step-by-step conversion of the two methoxy groups into hydroxyl groups. The general steps are as follows:
First Hydrolysis: CH₃CH₂CH₂Si(CH₃)(OCH₃)₂ + H₂O → CH₃CH₂CH₂Si(CH₃)(OCH₃)(OH) + CH₃OH
Second Hydrolysis: CH₃CH₂CH₂Si(CH₃)(OCH₃)(OH) + H₂O → CH₃CH₂CH₂Si(CH₃)(OH)₂ + CH₃OH
Following hydrolysis, the resulting di-silanol is highly reactive and undergoes condensation reactions with other silanols to form stable siloxane (Si-O-Si) bonds. researchgate.netresearchgate.net This is the key step in the polymerization process. Molecular modeling can track the formation of dimers, trimers, and larger oligomers, eventually leading to a cross-linked network. The primary condensation reaction is:
2 CH₃CH₂CH₂Si(CH₃)(OH)₂ → (HO)(CH₃)(C₃H₇)Si-O-Si(C₃H₇)(CH₃)(OH) + H₂O
Kinetic studies on similar alkoxysilanes show that the rates of hydrolysis and condensation are highly dependent on factors like pH and water concentration. unm.eduresearchgate.net Hydrolysis is typically faster under acidic conditions, while condensation is promoted by basic conditions. unm.eduresearchgate.net Molecular dynamics simulations can model these environmental effects on the reaction kinetics of this compound.
Table 1: Key Parameters in Molecular Modeling of Hydrolysis and Condensation
| Parameter | Description | Typical Simulation Output |
| Potential Field | A set of functions and parameters used to describe the potential energy of the system's atoms. | Defines the accuracy of atomic interactions. |
| Solvent Model | Explicit or implicit representation of water molecules to simulate aqueous environment. | Affects reaction rates and molecular conformations. |
| Catalyst Presence | Inclusion of acidic or basic species (e.g., H₃O⁺, OH⁻) to simulate catalysis. | Determines the reaction pathway and activation energies. |
| Concentration | The ratio of silane (B1218182) to water molecules in the simulation box. | Influences the balance between hydrolysis and condensation. researchgate.net |
| Temperature | The simulated temperature of the system. | Affects the kinetic energy and frequency of reactive collisions. |
Density Functional Theory (DFT) Studies on this compound Interactions with Surfaces
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is particularly effective for studying the interaction between silane molecules and inorganic surfaces, which is critical for adhesion.
For this compound, DFT studies would focus on the interaction of its hydrolyzed form, propyl(methyl)silanediol, with various substrates like silica (B1680970) (SiO₂), alumina (B75360) (Al₂O₃), or metal oxides. sisib.com These surfaces typically possess hydroxyl groups (-OH) that can react with the silanols. DFT calculations can predict the most energetically favorable adsorption sites and geometries. The primary interaction involves the formation of hydrogen bonds between the silane's Si-OH groups and the surface's hydroxyl groups. This is followed by a condensation reaction that forms strong, covalent Si-O-Substrate bonds, anchoring the silane to the surface. researchgate.net
DFT simulations can quantify the adhesion energy, which represents the strength of the bond between the silane and the surface. researchgate.net By comparing the energies of different binding configurations, researchers can understand the nature of the interfacial bonding. For instance, DFT studies on other silanes have shown that adhesion energy varies significantly with the type of silane and the nature of the metal substrate. researchgate.net
Table 2: Example of DFT-Calculated Adhesion Energies for Silane/Copper Interfaces
| Silane Coupling Agent | Adhesion Energy (J/m²) |
| Aminopropyltrimethoxysilane (APS) | 1.50 |
| Mercaptopropyltrimethoxysilane (MPS) | 1.75 |
| Aminoethyl-aminopropyltrimethoxysilane (AEAPS) | 2.05 |
| Note: This table presents data for different silanes to illustrate the type of output generated by DFT studies. Data for this compound would require a specific computational study. Source: Adapted from adhesion energy trends reported in computational studies. researchgate.net |
These theoretical calculations are crucial for selecting the most effective silane for a particular substrate and for designing surface treatments that maximize adhesion. researchgate.net
Simulation of this compound Network Formation and Polymerization
The formation of a durable polymer network is essential for the performance of silane coatings and composites. Computational simulations, particularly using molecular dynamics (MD) and Monte Carlo methods, can model the polymerization of this compound from hydrolyzed monomers into a complex three-dimensional network.
These simulations typically start with a collection of hydrolyzed this compound molecules, CH₃CH₂CH₂Si(CH₃)(OH)₂, in a simulation box. The model then simulates the condensation reactions between silanol groups over time, leading to the formation of Si-O-Si linkages. mdpi.com Because this compound is a difunctional silane (having two hydroxyl groups after hydrolysis), it is expected to form primarily linear or cyclic polysiloxane chains, rather than a highly cross-linked 3D network which is characteristic of trifunctional silanes. unm.edu
Simulations can track key structural properties of the developing polymer network, such as:
Degree of Polymerization: The average number of monomer units in a polymer chain.
Chain Length Distribution: The range and frequency of different polymer chain lengths. mdpi.com
Formation of Cyclic Structures: The propensity of the linear chains to form rings.
Network Density: The compactness of the polymer structure. mdpi.com
These simulations provide a powerful way to understand how reaction conditions (e.g., temperature, monomer concentration, solvent) influence the final architecture of the polysiloxane network. mdpi.comadvancedsciencenews.com This knowledge is vital for tailoring the mechanical and physical properties of materials derived from this compound.
Table 3: Parameters and Outputs in Polymerization Simulation
| Simulation Parameter | Influence on Network Formation | Predicted Output |
| Initial Monomer Concentration | Higher concentrations can accelerate the rate of polymerization. | Final polymer density and average molecular weight. |
| Temperature | Affects reaction kinetics and molecular mobility. mdpi.com | Rate of network formation and potential for side reactions. |
| Simulation Time | Determines the extent of the polymerization reaction captured. | Degree of condensation and evolution of network structure. |
| Force Field | Governs the interactions between atoms and molecules. | Accuracy of the predicted polymer conformation and properties. |
Prediction of Interfacial Properties and Adhesion Mechanisms for this compound Systems
Computational methods are invaluable for predicting the interfacial properties and elucidating the adhesion mechanisms of this compound systems. The bifunctional nature of this silane—with a propyl group for organic compatibility and methoxy groups for inorganic reactivity—is central to its role as a coupling agent.
Molecular dynamics simulations can model the interface between a substrate treated with this compound and a polymer matrix. These models help visualize how the silane molecules bridge the gap between the two dissimilar materials. nih.govresearchgate.net The adhesion mechanism involves two key interactions:
Covalent Bonding: As established through DFT studies, the silane forms strong Si-O-Substrate bonds with the inorganic surface. researchgate.netsisib.com
Interpenetration and van der Waals Forces: The propyl group (CH₃CH₂CH₂) of the silane extends away from the surface and physically entangles with the polymer chains of the matrix. This interdiffusion creates a strong interface held together by van der Waals forces.
Computational models can predict critical interfacial properties, such as interfacial energy and work of adhesion. nih.gov The work of adhesion, which is the energy required to separate the two materials, provides a theoretical measure of bond strength. Simulations can also predict the response of the interface to mechanical stress, identifying potential failure points at the molecular level. mdpi.com
Table 4: Predicted Interfacial Properties from Computational Modeling
| Interfacial Property | Description | Significance for Adhesion |
| Adhesion Energy | The energy released when two surfaces are brought into contact. researchgate.net | A higher value indicates a stronger, more stable interface. |
| Interfacial Tension | A measure of the cohesive energy present at the interface of two immiscible phases. nih.gov | Lower interfacial tension generally promotes better wetting and adhesion. |
| Density Profile | The variation in atomic density across the interface. nih.gov | Reveals the extent of interpenetration between the silane layer and the polymer matrix. |
| Bond Strength | The force required to break the chemical bonds at the interface. | Directly relates to the mechanical performance of the adhesive bond. |
By simulating these properties, researchers can optimize formulations and surface preparation techniques to enhance the durability and performance of materials that rely on this compound for adhesion.
Future Research Directions and Emerging Paradigms for Dimethoxymethylpropyl Silane
Sustainable Synthesis and Green Chemistry Approaches
The chemical industry's shift towards sustainability is reshaping the production of organosilanes, with a strong emphasis on moving away from traditional methods that often involve hazardous reagents like chlorosilanes. mdpi.com Future research for Dimethoxymethylpropyl-silane synthesis is centered on green chemistry principles, which aim to reduce waste, use renewable feedstocks, improve energy efficiency, and design safer chemicals. labdepotinc.comacs.org
Key emerging synthesis routes include:
Catalytic One-Pot Syntheses: Novel methodologies are being developed that utilize earth-abundant metal catalysts, such as cobalt, for the one-pot synthesis of alkoxysilanes. csic.esacs.org These processes can start from hydrosilanes and terminal alkenes, proceeding under mild conditions like room temperature. csic.es A significant advantage is the co-production of hydrogen gas, a green energy carrier, which aligns with the principles of a circular economy. csic.esacs.org The selectivity of these reactions can often be controlled by simple adjustments, such as tuning the water content in the alcohol medium. csic.es
Mechanochemistry: A powerful and sustainable alternative is the use of mechanochemical methods, such as ball milling. bohrium.com This approach can enable the direct synthesis of alkoxysilanes from elemental silicon and an alcohol (in this case, methanol (B129727) for the methoxy (B1213986) groups) in a solvent-free, one-stage process. rsc.orgscispace.com Vibration milling activates the silicon and can achieve high conversion rates without the multiple stages required in traditional syntheses. rsc.org This method drastically simplifies the process and reduces hazardous waste. bohrium.comrsc.org
Table 1: Comparison of Synthesis Routes for Alkoxysilanes
| Feature | Traditional Synthesis (e.g., via Chlorosilanes) | Emerging Green Synthesis |
|---|---|---|
| Starting Materials | Silicon, Hydrogen Chloride, Organic Chlorides mdpi.com | Silicon, Alcohols, Hydrosilanes, Alkenes csic.esrsc.org |
| Byproducts | Hydrogen Chloride (corrosive) mdpi.com | Hydrogen (green fuel), Water csic.esbohrium.com |
| Process Complexity | Multi-stage, often requiring high temperatures mdpi.comrsc.org | Simplified one-pot or one-stage processes csic.esrsc.org |
| Solvent Use | Often requires organic solvents | Can be solvent-free (mechanochemistry) or use green solvents (alcohols) csic.esrsc.org |
| Energy Efficiency | Can be energy-intensive epa.gov | Methods operate at or near room temperature csic.esbohrium.com |
| Alignment with Green Chemistry | Poor; generates hazardous waste mdpi.com | High; focuses on waste prevention, atom economy, and safer chemicals labdepotinc.comcsic.es |
Advanced Functional Material Design and Tailoring with this compound
This compound is a classic organofunctional silane (B1218182), a class of molecules used to create durable bonds between dissimilar materials, such as inorganic surfaces and organic polymers. zmsilane.comgantrade.com Its molecular structure is key to its function: the propyl group provides organic compatibility, while the two methoxy groups are hydrolyzable. In the presence of water, the methoxy groups react to form reactive silanol (B1196071) (Si-OH) groups. These silanols can then condense with hydroxyl groups on an inorganic substrate (like glass, metals, or silica) or with other silanol groups to form a stable, cross-linked siloxane (Si-O-Si) network. ethz.ch
Future research is focused on leveraging this dual reactivity for more sophisticated material design:
Precision Surface Engineering: By controlling the hydrolysis and condensation reactions, this compound can be used to create highly tailored surface properties. Research is moving towards creating well-defined monolayers and multilayers that can precisely control surface energy, leading to customized wettability (hydrophobicity or hydrophilicity) and adhesion characteristics. gantrade.comethz.ch
Interpenetrating Polymer Networks (IPNs): A significant area of development is the use of organofunctional silanes to form IPNs at the interface between an inorganic substrate and an organic polymer. this compound can create a gradient interphase region that improves stress transfer and enhances the durability and environmental resistance of composite materials. gantrade.com
Customized Composite Performance: Research aims to precisely tailor the structure of this compound itself. By modifying the length of the non-hydrolyzable alkyl group or the type of alkoxy group, the reactivity and resulting properties of the interface can be fine-tuned for specific applications, such as optimizing the viscoelastic properties in advanced composites or enhancing the durability of coatings in extreme environments. kerton-industry.com
Table 2: Impact of this compound on Material Properties
| Application Area | Property Modified | Mechanism of Action | Research Goal |
|---|---|---|---|
| Coatings & Paints | Adhesion, Water Resistance kerton-industry.com | Forms covalent bonds with the substrate and cross-links within the coating matrix. zmsilane.com | Development of long-lasting, weather-resistant protective coatings. |
| Adhesives & Sealants | Bond Strength, Durability zmsilane.comecopowerchem.com | Acts as a "molecular bridge" between the adhesive polymer and the surfaces being joined. ecopowerchem.com | Creation of high-performance adhesives for electronics and automotive sectors. zmsilane.com |
| Polymer Composites | Mechanical Strength, Filler Dispersion gantrade.com | Improves wetting of inorganic fillers (e.g., glass fibers, silica) by the polymer matrix. | Lighter and stronger composite materials for aerospace and construction. |
| Surface Treatment | Hydrophobicity, Chemical Resistance | Creates a low-energy surface via the propyl groups and a stable siloxane layer. gantrade.comethz.ch | Self-cleaning and anti-corrosion surfaces. |
Integration with Smart Materials and Responsive Systems
A major emerging paradigm is the integration of silanes like this compound into smart materials, which can change their properties in response to external stimuli such as temperature, pH, light, or electric fields. rsc.orgresearchgate.net These stimuli-responsive polymers (SRPs) are at the forefront of technologies for sensors, drug delivery, and actuators. jchemrev.commdpi.com
This compound is not typically responsive itself, but it is a critical enabler for creating responsive systems:
Surface-Grafted Responsive Polymers: The silane can be used to functionalize a substrate, creating an anchor layer to which stimuli-responsive polymers can be chemically grafted. nih.govresearchgate.net For example, a surface treated with this compound could be used to attach thermoresponsive polymers like Poly(N-isopropylacrylamide) (PNIPAAM), creating a surface whose wettability changes dramatically with temperature. nih.govresearchgate.net
Responsive Hydrogel Composites: this compound can be incorporated into the synthesis of hydrogels. The silane can cross-link with the polymer network and also bond to inorganic nanoparticles, creating mechanically robust composite hydrogels. If the polymer is stimuli-responsive, the entire composite material can swell or shrink in response to triggers, enabling applications in soft robotics and controlled release systems. nih.gov
Sol-Gel Based Sensors: Alkoxysilanes are fundamental to sol-gel technology, which can be used to deposit a porous, glass-like film on various surfaces. nih.govresearchgate.net This porous matrix, formed by the hydrolysis and condensation of silanes, is an ideal environment for entrapping chemical or biochemical sensing elements. Future work will explore integrating responsive dyes or enzymes into a matrix partially derived from this compound to create robust, reusable sensors.
Table 3: Potential Responsive Systems Enabled by this compound
| Stimulus | Responsive Moiety | Role of this compound | Potential Application |
|---|---|---|---|
| Temperature | Poly(N-isopropylacrylamide) (PNIPAAM) nih.gov | Covalent linker to attach PNIPAAM to a surface. | Smart surfaces for cell culture, microfluidic valves. mdpi.comnih.gov |
| pH | Poly(dimethylaminoethyl methacrylate) (PDMAEMA) jchemrev.com | Anchor molecule for grafting pH-responsive polymers to sensor probes. | pH sensors, drug delivery systems that release cargo at a specific pH. jchemrev.comconsensus.app |
| Light | Photochromic molecules | Component of a sol-gel matrix that encapsulates photochromic dyes. | Smart windows with tunable transparency, optical data storage. |
| Pressure | Piezochromic polymers mdpi.com | Adhesion promoter to bond piezochromic films to substrates. | Pressure-sensitive coatings that change color under stress. |
Challenges in Scalability and Industrial Implementation for Niche Applications
While this compound offers versatile functionality, its widespread industrial adoption, particularly for emerging niche applications, faces several hurdles. The market for functional silanes is competitive, with established products like amino, epoxy, and vinyl silanes holding significant shares. ecopowerchem.com
Future research must address the following challenges:
Cost-Effective Synthesis: The scalability of green synthesis methods is a primary concern. While mechanochemistry is promising, designing industrial-scale ball-milling reactors that maintain efficiency and process control is a significant engineering challenge. bohrium.com For catalytic routes, the cost, recovery, and long-term stability of the catalyst are critical for economic viability. csic.es
Process Control and Reproducibility: The performance of silane-based materials is highly dependent on the hydrolysis and condensation process. tandfonline.com Factors like pH, water concentration, catalyst, and temperature must be precisely controlled on an industrial scale to ensure consistent product quality, which can be difficult to manage in large batches. unm.edu
Market Penetration: For niche applications in smart materials or advanced composites, this compound must demonstrate a clear performance advantage over existing, often cheaper, alternatives. This requires extensive testing, characterization, and the development of robust data packages that prove its value proposition to end-users.
Regulatory and Supply Chain Hurdles: Introducing new chemical manufacturing processes, even green ones, involves navigating regulatory approvals. Furthermore, establishing a reliable supply chain for specialized starting materials required for novel synthetic routes can be a barrier to industrial implementation.
Multiscale Modeling and Experimental Validation for Complex this compound Systems
The behavior of this compound, from the hydrolysis of a single molecule to the formation of a macroscopic material interface, spans multiple length and time scales. Predicting and controlling this behavior requires a sophisticated multiscale modeling approach, tightly integrated with experimental validation. nih.govcecam.org
The emerging paradigm in this field involves a hierarchical modeling strategy:
Quantum Mechanical (QM) Level: Methods like Density Functional Theory (DFT) are used to investigate the fundamental reaction mechanisms. This level of modeling can elucidate the energetics of the hydrolysis of the methoxy groups and the subsequent condensation of silanols, providing accurate rate constants for higher-level simulations. csic.esacs.org
Molecular Dynamics (MD) Level: Using parameters derived from QM, MD simulations can model the interaction of hundreds to thousands of silane molecules. This allows researchers to study the self-assembly process on a substrate, the evolution of the siloxane network structure, and the interaction of the propyl chains with a polymer matrix.
Continuum Level: At the largest scale, continuum models or coarse-grained simulations can predict the bulk mechanical and physical properties of the final material, such as the stress distribution in a composite or the transport properties of a functional coating. cecam.org
Experimental validation is the critical counterpart to these computational efforts. Techniques such as Fourier-Transform Infrared (FTIR) spectroscopy ethz.ch, Nuclear Magnetic Resonance (NMR) nih.govresearchgate.net, and X-ray Photoelectron Spectroscopy (XPS) rsc.org are used to probe the chemical bonding and structure of the silane layers, providing the necessary data to refine and validate the computational models at each scale. This integrated computational-experimental approach is essential for accelerating the design cycle of new materials based on this compound. dtu.dk
Table 4: Multiscale Modeling and Validation for this compound Systems
| Modeling Scale | Technique | Phenomena Studied | Experimental Validation |
|---|---|---|---|
| Molecular | Density Functional Theory (DFT) | Reaction pathways and activation energies for hydrolysis and condensation. | Kinetic studies using NMR or chromatography. nih.gov |
| Nanoscale | Molecular Dynamics (MD) | Self-assembly on surfaces, formation of siloxane (Si-O-Si) networks, polymer-silane interface structure. | FTIR for bond analysis ethz.ch, XPS for surface composition rsc.org, Atomic Force Microscopy (AFM) for surface morphology. |
| Mesoscale/Continuum | Coarse-Grained Models, Finite Element Analysis (FEA) | Bulk mechanical properties, stress/strain distribution, diffusion through coatings, hydrogel swelling behavior. cecam.org | Mechanical testing (tensile, flexural), rheology, swelling studies. |
Q & A
Basic Research Questions
Q. What are the key structural and physicochemical properties of dimethoxymethylpropyl-silane, and how are they experimentally determined?
- Answer : this compound (CAS 18173-73-4) has the molecular formula C₆H₁₆O₂Si and a molecular weight of 148.28 g/mol . Key properties include hydrophobicity, reactivity with hydroxyl groups, and thermal stability. Characterization typically employs:
- Nuclear Magnetic Resonance (NMR) : To confirm methoxy (-OCH₃) and methylpropyl groups.
- Fourier-Transform Infrared Spectroscopy (FTIR) : To identify Si-O-C and Si-CH₃ bonds.
- Gas Chromatography-Mass Spectrometry (GC-MS) : For purity assessment and detection of byproducts.
- Thermogravimetric Analysis (TGA) : To evaluate thermal degradation profiles.
Example Data Table:
| Property | Method | Typical Value |
|---|---|---|
| Molecular Weight | Calculated | 148.28 g/mol |
| Boiling Point | Experimental | ~150–160°C (lit.) |
| Hydrolytic Reactivity | FTIR/NMR | Si-OCH₃ hydrolysis |
Q. What are the standard protocols for synthesizing this compound in laboratory settings?
- Answer : Synthesis often involves alkoxysilane condensation or hydrosilylation . A typical procedure:
React methylpropylsilane with methanol under acidic catalysis (e.g., HCl).
Control stoichiometry (2:1 methanol-to-silane ratio) to ensure dimethoxy substitution.
Purify via fractional distillation to remove unreacted methanol and byproducts like trimethoxysilanes.
Critical Parameters :
- Temperature: 60–80°C to balance reaction rate and byproduct formation.
- Catalyst: HCl or triflic acid (0.5–1.0 mol%).
- Solvent: Toluene or hexane for azeotropic water removal.
Advanced Research Questions
Q. How can researchers resolve contradictions in reported reactivity of this compound in surface modification studies?
- Answer : Discrepancies often arise from variations in substrate pretreatment , humidity , or curing conditions . Methodological strategies include:
- Controlled Environment Studies : Conduct reactions in humidity-controlled chambers (e.g., 30–60% RH) to isolate moisture effects .
- Surface Analysis : Use X-ray Photoelectron Spectroscopy (XPS) to quantify Si-O-substrate bond formation vs. self-condensation.
- Comparative Meta-Analysis : Systematically evaluate literature using PICOT frameworks (Population, Intervention, Comparison, Outcome, Time) to identify confounding variables .
Example Data Conflict Resolution:
| Study | Substrate | Humidity | Bond Strength (MPa) | Conclusion |
|---|---|---|---|---|
| A | SiO₂ | 40% RH | 12.5 | Optimal |
| B | SiO₂ | 70% RH | 8.2 | Poor adhesion |
Q. What experimental design principles should guide the use of this compound in hybrid material synthesis?
- Answer : Key considerations:
- Co-reactant Compatibility : Avoid bases (e.g., amines) that accelerate premature hydrolysis; use aprotic solvents (e.g., THF) .
- In Situ Monitoring : Employ Raman spectroscopy to track silanol (Si-OH) formation during sol-gel processes .
- Dosage Optimization : Conduct fractional factorial designs to balance crosslinking density (e.g., 2–5 wt% silane in polymer matrices) .
Risk Mitigation : - Pre-dry substrates at 110°C for 2 hours to minimize interfacial water.
- Include control groups with non-functionalized silanes to isolate performance contributions.
Q. How can computational modeling enhance the application of this compound in nanotechnology?
- Answer : Molecular dynamics (MD) simulations and density functional theory (DFT) predict:
- Self-Assembly Behavior : Orientation of methoxy groups on nanoparticle surfaces .
- Reactivity with Inorganic Oxides : Binding energies of Si-O-M (M = Ti, Al, Fe) interfaces .
- Degradation Pathways : Hydrolytic stability under acidic vs. alkaline conditions.
Validation Workflow:
Simulate adsorption configurations on TiO₂ nanoparticles.
Compare with experimental XPS data to validate predicted binding modes.
Optimize silane concentration for minimal aggregation (e.g., ≤3 nm particle size dispersion).
Methodological Best Practices
- Data Reproducibility : Document exact hydrolysis conditions (pH, solvent, catalyst) to enable cross-study comparisons .
- Safety Protocols : Use inert atmospheres (N₂/Ar) during synthesis to prevent moisture-induced side reactions .
- Ethical Reporting : Disclose all synthetic byproducts and characterization raw data to support meta-analyses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
